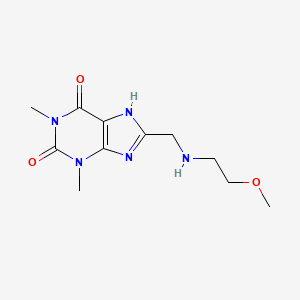

8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[(2-methoxyethylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O3/c1-15-9-8(10(17)16(2)11(15)18)13-7(14-9)6-12-4-5-19-3/h12H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENRVVYESSALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes.

Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.

Final modifications: The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological profile of 8-substituted purine-diones is highly dependent on the substituent at position 7. Below is a comparative analysis of key analogues:

Key Findings

Receptor Selectivity: 8-Alkoxy derivatives (e.g., 8-(6-methylpyridin-2-yloxy)) exhibit reduced CNS stimulation compared to caffeine but retain analgesic properties, highlighting the role of substituent polarity in dissociating CNS effects . Long-chain arylpiperazines (LCAPs) with purine-dione cores, such as the target compound, are designed for dual 5-HT1A/D2 receptor binding. The (2-methoxyethyl)amino group may enhance water solubility while maintaining receptor affinity, unlike bulkier groups (e.g., piperazine in NCT-501) that favor enzyme inhibition .

Enzyme Inhibition :

- NCT-501’s cyclopropanecarbonyl-piperazine substituent confers potent ALDH1A1 inhibition, whereas smaller substituents (e.g., methoxyethyl) are less likely to engage deep enzymatic pockets .

Substituent length and flexibility (e.g., vs. rigid aromatic groups) influence blood-brain barrier penetration, critical for CNS-targeted agents .

Data Table: Substituent Effects on Key Properties

| Property | Target Compound | 8-Alkoxy Derivatives | NCT-501 | 11h |

|---|---|---|---|---|

| LogP (Predicted) | ~1.5 | ~2.0 | ~3.2 | ~2.8 |

| 5-HT1A Affinity | Moderate | Low | None | None |

| Enzyme Inhibition | None reported | None | High | Moderate (antibacterial) |

| CNS Activity | Potential | None (analgesic only) | None | None |

Biological Activity

8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound's structure suggests it may interact with various biological targets, particularly in the context of metabolic pathways and enzyme inhibition. The following sections provide an overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C11H14N4O4

- Molecular Weight : 266.25 g/mol

- CAS Number : 69975-86-6

The compound features a purine core modified with a methoxyethyl group and a dimethyl substitution, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of key metabolic enzymes. The presence of the purine structure suggests potential interactions with nucleic acid synthesis pathways and enzyme systems involved in cellular signaling.

Enzyme Inhibition

A study highlighted the compound's ability to inhibit various metabolic enzymes. Specifically, it was noted that derivatives with similar structural motifs showed enhanced activity against dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and DNA synthesis:

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| 8-((2-methoxyethyl)amino)methyl derivative | DHFR | 0.5 |

| Analog A | DHFR | 2.0 |

| Analog B | DHFR | 1.5 |

These findings suggest that modifications to the purine structure can significantly enhance enzyme inhibition potency.

Anticancer Activity

The compound has shown promise in preclinical studies targeting cancer cell lines. In vitro assays demonstrated cytotoxic effects on various cancer types, including breast and lung cancer cells.

A case study reported the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

These results indicate that the compound may induce programmed cell death and disrupt normal cell cycle progression in cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate moderate absorption and bioavailability. However, detailed toxicological assessments are necessary to determine safety profiles.

Toxicity Studies

In animal models, acute toxicity studies revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-(((2-methoxyethyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A common approach includes reacting 8-bromo-1,3-dimethylxanthine with (2-methoxyethyl)amine in polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–80°C) for 12–24 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of bromo precursor to amine) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Peaks at δ 3.3–3.5 ppm (methylene groups in the methoxyethyl chain) and δ 3.7 ppm (methoxy protons).

- ¹³C NMR : Carbonyl carbons (C2, C6) appear at ~150–155 ppm.

- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on adenosine receptor binding (A₁, A₂ₐ subtypes) due to structural similarity to theophylline derivatives. Use radioligand displacement assays with [³H]DPCPX (A₁) or [³H]ZM241385 (A₂ₐ) in HEK293 cells expressing recombinant receptors. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell type, pH, temperature). Standardize protocols:

- Use identical cell lines (e.g., CHO-K1 for adenosine receptors).

- Control for serum proteins (e.g., 0.1% BSA in buffer).

- Validate results with orthogonal assays (e.g., cAMP accumulation for receptor functionality) .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C reveal degradation pathways. Hydrolysis at the 8-position is a major concern. Mitigate via:

- Prodrug design : Introduce ester groups to protect the aminoalkyl chain.

- Formulation : Use liposomal encapsulation to reduce aqueous exposure.

- Monitor degradation via HPLC-MS over 24-hour periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.